Clinical Equivalence to Indomethacin with Significantly Reduced Side Effects in Rheumatoid Arthritis
In a double-blind clinical trial of 40 patients with rheumatoid arthritis, α-Glucametacin (administered as glucametacin) demonstrated anti-inflammatory efficacy equivalent to that of indomethacin, but with a notably better side effect profile. At a daily dose of 420 mg, glucametacin was as effective as 150 mg of indomethacin daily, yet resulted in fewer adverse events [1].
| Evidence Dimension | Clinical Anti-inflammatory Efficacy and Tolerability |
|---|---|
| Target Compound Data | 420 mg daily dose; efficacy equal to 150 mg indomethacin; fewer side effects |
| Comparator Or Baseline | Indomethacin: 150 mg daily dose; equal efficacy but more side effects |
| Quantified Difference | Equivalent anti-inflammatory activity at a 2.8-fold higher dose, but with significantly reduced side effect incidence. |
| Conditions | Double-blind trial in 40 patients with classical or definite rheumatoid arthritis (Arzneimittelforschung, 1978). |
Why This Matters
This clinical evidence confirms that α-Glucametacin achieves the same therapeutic endpoint as the gold-standard NSAID indomethacin while offering a superior safety profile, making it the preferred choice for in vivo models requiring long-term anti-inflammatory treatment without compromising gastrointestinal integrity.
- [1] Chlud, K., et al. (1978). [Indometacin glucosamide in the therapy of rheumatoid arthritis (author's transl)]. Arzneimittelforschung, 28(5), 819-24. PMID: 582710. View Source
